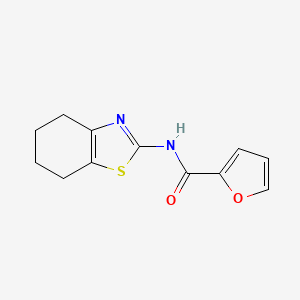

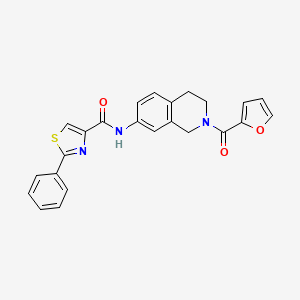

(S)-N-8-Quinolinesulfonyl-(quinolin-4-yl)(8-vinylquinuclidin-2-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-N-8-Quinolinesulfonyl-(quinolin-4-yl)(8-vinylquinuclidin-2-yl)methanamine, also known as S-QVQ, is an organic compound with a unique structure and a wide range of applications in scientific research. It is a derivative of quinoline, a heterocyclic aromatic compound, and is characterized by a sulfonyl group attached to the quinoline ring. S-QVQ has been used as a reagent in various organic synthesis reactions and as a ligand for metal complexes. Additionally, it has been studied for its potential applications in biochemistry, physiology, and pharmacology.

Applications De Recherche Scientifique

Catalysis and Synthesis

Palladium-catalyzed nitration of 8-methylquinolines has been developed, involving sp(3) C-H bond activation. This process leads to the selective reduction of (nitromethyl)quinolines to (1,2,3,4-tetrahydroquinolin-8-yl)methanamines, highlighting a method for the synthesis of complex quinoline derivatives (Zhang et al., 2015).

Antimicrobial Properties

Quinoline clubbed with a sulfonamide moiety has been synthesized to act as antimicrobial agents. These new compounds display significant activity against Gram-positive bacteria, demonstrating the potential of quinoline derivatives in antimicrobial applications (Journal of Guangdong Pharmaceutical University, 2015); (Biointerface Research in Applied Chemistry, 2019).

Antibacterial and Anti-MRSA Activity

A quinoline thiourea compound exhibited significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria and showed bacteriostatic activity comparable to vancomycin against methicillin-resistant Staphylococcus aureus (MRSA) (Dolan et al., 2016).

Biological Activity in Malaria Treatment

Quinoline derivatives have been evaluated for their role in malaria treatment, showing efficacy against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, indicating their potential as antimalarial agents (European journal of medicinal chemistry, 2015); (Journal of medicinal chemistry, 2011).

Leishmanicidal and Trypanocidal Activities

N-Quinolin-8-yl-arylsulfonamides synthesized from 8-aminoquinolines were effective against Leishmania spp. and Trypanosoma cruzi strains, showcasing their potential in treating parasitic infections (Bioorganic & medicinal chemistry, 2007).

Anticancer Potential

4-Aminoquinoline derivatives synthesized from 4-chloro-7-substituted-quinolines showed cytotoxic effects on human breast tumor cell lines, indicating the potential of quinoline compounds in cancer treatment (Biomedicine & Pharmacotherapy, 2007).

Propriétés

IUPAC Name |

N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O2S/c1-2-19-18-32-16-13-21(19)17-25(32)28(23-12-15-29-24-10-4-3-9-22(23)24)31-35(33,34)26-11-5-7-20-8-6-14-30-27(20)26/h2-12,14-15,19,21,25,28,31H,1,13,16-18H2/t19-,21-,25-,28-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPQJTUCXSVJMB-YTVPYFAMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NS(=O)(=O)C5=CC=CC6=C5N=CC=C6 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NS(=O)(=O)C5=CC=CC6=C5N=CC=C6 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2496216.png)

![7-(3-methoxyphenyl)-2-(4-nitrobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2496217.png)

![N-[3-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)naphthalen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2496220.png)

![(1R,5S)-N-(4-butoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2496223.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2496225.png)

![6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2496231.png)

![2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole](/img/structure/B2496232.png)